molecular formula C11H11ClO2S B13561814 3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride

3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B13561814
M. Wt: 242.72 g/mol
InChI Key: AYEQUXQTKIIFNM-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts significant rigidity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the homolytic aromatic alkylation of benzene to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the haloform reaction of diketones to form bicyclo[1.1.1]pentane derivatives. These methods are designed to be efficient and scalable, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride involves its ability to interact with various molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of sulfonamides and sulfonate esters, as well as in applications requiring covalent modification of biomolecules .

Properties

Molecular Formula

C11H11ClO2S

Molecular Weight

242.72 g/mol

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride

InChI

InChI=1S/C11H11ClO2S/c12-15(13,14)11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

AYEQUXQTKIIFNM-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)Cl)C3=CC=CC=C3

Origin of Product

United States

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